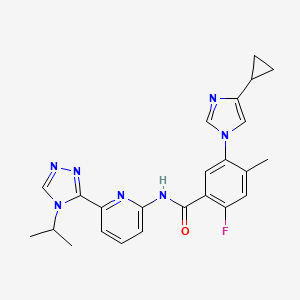

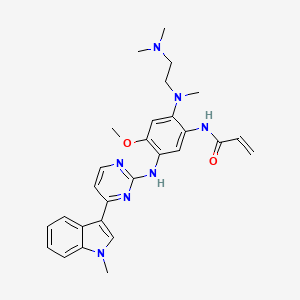

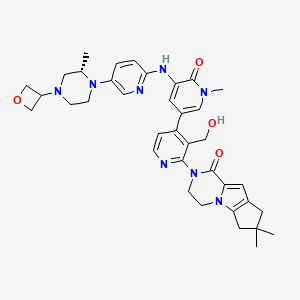

![molecular formula C19H24ClNO6 B560213 (S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride CAS No. 140850-02-8](/img/structure/B560213.png)

(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride” is a chemical compound with the molecular formula C19H23NO6 and a molecular weight of 397.85 . It is an active metabolite of ZD 7114.

Molecular Structure Analysis

The molecular structure of this compound consists of a phenoxyacetic acid group attached to a hydroxypropylaminoethoxy group . The exact structure can be found in the documentation provided by chemical suppliers .Wissenschaftliche Forschungsanwendungen

Herbicide Use and Analysis :

- Phenoxyacetic acids, including derivatives like 2,4-dichlorophenoxyacetic acid, are widely used as herbicides. Their toxicity and effects on human health, particularly hepatotoxicity and nephrotoxicity, have been studied, and methods for their analysis in human urine have been developed (Lindh, Littorin, Amilon, & Jönsson, 2008).

- Membrane bioreactor technology has been used for treating water contaminated with phenoxyacetic acid herbicides, demonstrating efficient removal of these compounds from wastewater (Ghoshdastidar & Tong, 2013).

Toxicological Studies :

- The prenatal developmental effects of phenoxyacetic acids like 2,4-D on rats have been explored, revealing potential risks of maternal toxicity and embryolethality (Fofana, Kobae, Oku, Nishi, & Miyata, 2000).

- The metabolic fate of phenoxyacetic acids in plants has been studied, providing insights into how these compounds are metabolized and possibly detoxified in resistant species (Hutber, Lord, & Loughman, 1978).

Environmental Impact :

- Research on the degradation of phenoxyacetic acids like 2,4-D by ionizing radiation has shown promising results for environmental remediation, highlighting the role of oxygen concentration in enhancing fragmentation and mineralization (Zona, Solar, & Gehringer, 2002).

- Studies have also focused on oxidative stress induced by phenoxyacetic herbicides, underscoring the widespread use and potential environmental risks associated with these chemicals (Wafa, Amel, Ikbal, & Hammami Mohamed, 2012).

Analytical Techniques :

- Advanced analytical techniques like high-performance liquid chromatography with coulometric detection have been developed for quantifying phenoxyacetic acid herbicides, crucial for environmental monitoring and regulatory compliance (Wintersteiger, Goger, & Krautgartner, 1999).

Health and Safety Assessments :

- The effects of phenoxy acid herbicides on male reproduction have been examined, highlighting the importance of understanding the reproductive health risks associated with exposure to these compounds (Lamb & Moore, 1985).

Eigenschaften

IUPAC Name |

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6.ClH/c21-15(13-25-16-4-2-1-3-5-16)12-20-10-11-24-17-6-8-18(9-7-17)26-14-19(22)23;/h1-9,15,20-21H,10-14H2,(H,22,23);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFZQNYGEYAUCR-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)OCC(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

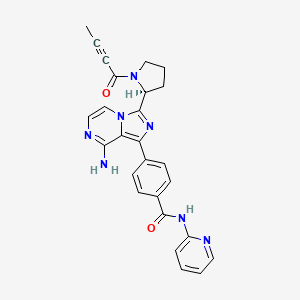

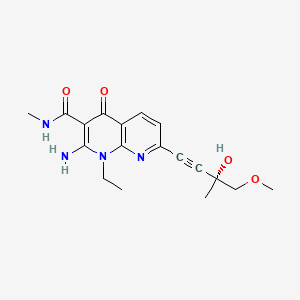

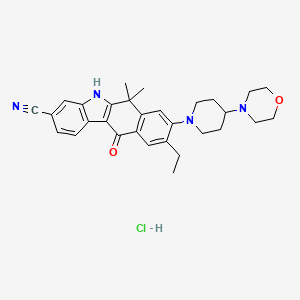

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)